4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a bromine substituent at the 4-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine structure. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as a building block for various pharmacologically active compounds.
The compound can be classified as a brominated heterocyclic organic compound. Its molecular formula is , with a molecular weight of approximately 211.06 g/mol. The compound is recognized for its role in the synthesis of kinase inhibitors and other therapeutic agents, making it valuable in the pharmaceutical industry .
The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The molecular structure of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
The compound exhibits a fused ring system that contributes to its chemical properties and reactivity profile .
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
The mechanism of action for 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound acts as an inhibitor of these receptors, which are crucial for various cellular processes including proliferation and differentiation.
The physical and chemical properties of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 211.06 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | 2.14 |
Absorption | High gastrointestinal absorption |
Blood-brain barrier permeability | Yes |
These properties indicate its potential for bioavailability and interaction with biological systems .
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
The pyrrolo[2,3-b]pyridine scaffold—also termed 7-azaindole—constitutes a bicyclic heteroaromatic system where a pyrrole ring is fused to pyridine at the [2,3-b] position. This architecture confers unique electronic properties, as the pyridine nitrogen acts as a hydrogen bond acceptor while the pyrrole N-H functions as a donor. Such dual functionality enables mimicry of purine nucleobases, facilitating targeted interactions with ATP-binding sites in kinases and other biological receptors [1] . The incorporation of a methyl group at the N1 position (forming the 1H-pyrrolopyridine derivative) enhances metabolic stability by blocking undesired oxidation at the pyrrolic nitrogen, a common metabolic vulnerability in unsubstituted analogs [8].
Table 1: Key Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Property | Value | Measurement Method | Biological Implication |
---|---|---|---|
Molecular Formula | C₈H₇BrN₂ | Elemental Analysis | Optimal for blood-brain barrier penetration |
Molecular Weight | 211.06 g/mol | Mass Spectrometry | Favorable for drug-likeness |
XLogP3 | 1.96 | Computational Prediction | Balanced lipophilicity for membrane permeation |
Hydrogen Bond Acceptors | 2 | Topological Analysis | Target interaction capability |
Hydrogen Bond Donors | 0 | Topological Analysis | Reduced solvation energy |
Rotatable Bonds | 0 | Topological Analysis | Conformational rigidity |
Topological Polar Surface Area | 17.82 Ų | Computational Calculation | Enhanced cellular uptake |
This scaffold’s versatility is evidenced by its prevalence in bioactive molecules: Cannabinoid receptor antagonists leverage its planar rigidity for receptor docking , while kinase inhibitors exploit its capacity for halogen bonding when substituted with bromine at C4. The methyl group further augments electron density across the ring system, fine-tuning binding affinities to therapeutic targets like fibroblast growth factor receptors (FGFRs) [3].
Bromine incorporation at the C4 position of the pyrrolo[2,3-b]pyridine ring induces profound electronic perturbations. As a heavy halogen, bromine exerts both inductive (-I) and mesomeric (+M) effects, rendering C4 electrophilic and priming it for metal-catalyzed cross-coupling reactions—notably Suzuki-Miyaura and Sonogashira couplings [1] [8]. This synthetic handle enables rapid diversification into complex pharmacophores, as evidenced by its use in generating libraries of kinase inhibitors [3]. Sterically, the bromine atom (van der Waals radius: 1.85 Å) occupies a strategic position ortho to the pyridinic nitrogen, creating a steric contour that favors selective interactions with hydrophobic enzyme subpockets [8].
Table 2: Impact of Bromine Position on Reactivity and Binding
Parameter | C4-Substituted | C5-Substituted | C6-Substituted |
---|---|---|---|
Electrophilicity (HOMO-LUMO gap) | Narrower (6.8 eV) | Wider (7.2 eV) | Moderate (7.0 eV) |
Suzuki Coupling Rate (k, s⁻¹) | 2.4 × 10⁻³ | 8.7 × 10⁻⁴ | 1.1 × 10⁻³ |
Halogen Bond Strength (-kJ/mol) | 12.5 | 8.3 | 10.2 |
Steric Occupancy (ų) | 25.7 | 22.1 | 24.3 |
Computational analyses reveal bromine’s role in halogen bonding: The σ-hole on Br forms定向 interactions with carbonyl oxygens in kinase hinge regions (e.g., bond distances of 3.0–3.2 Å observed in FGFR1 co-crystals) [3] . Additionally, bromine’s polarizability enhances dispersion forces within hydrophobic binding cavities—contributing 1.5–2.5 kcal/mol to binding free energy—making it superior to chlorine in high-affinity inhibitors. The molar refractivity value of 48.7 for 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine further confirms its polarizability advantage over chloro analogs (refractivity: ~35) [8].
The bioactivity and physicochemical behavior of pyrrolopyridines are exquisitely sensitive to nitrogen atom positioning. Contrasting 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with its [2,3-c] and [3,2-c] isomers reveals stark divergences:
Table 3: Structural and Functional Comparison of Key Pyrrolopyridine Isomers
Isomer | Molecular Weight (g/mol) | Hydrogen Bonding Capacity | Melting Point (°C) | Dominant Therapeutic Application |
---|---|---|---|---|
[2,3-b] (4-Bromo-1-methyl) | 211.06 | Acceptor: 2; Donor: 0 | 177–181 | Kinase inhibitors (FGFR, VEGFR) |
[2,3-c] (4-Bromo) | 197.03 | Acceptor: 2; Donor: 1 | 168–172 | Antimicrobial agents |
[3,2-c] (Unsubstituted) | 119.12 | Acceptor: 1; Donor: 1 | 95–98 | Platelet aggregation inhibitors |
[3,4-b] (Core scaffold) | Variable | Acceptor: 3; Donor: 1 | Variable | Anxiolytic candidates |
These distinctions underscore why the [2,3-b] scaffold dominates kinase-targeted drug discovery, whereas [3,2-c] variants excel in cardiovascular applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0